molecular formula C7H10N2O2S B13975391 N,5-dimethylpyridine-2-sulfonamide

N,5-dimethylpyridine-2-sulfonamide

Cat. No.: B13975391
M. Wt: 186.23 g/mol
InChI Key: OQRSUGPWLPZONN-UHFFFAOYSA-N
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Description

N,5-Dimethylpyridine-2-sulfonamide is a chemical compound provided as a high-purity solid for research and development purposes. As a sulfonamide derivative featuring a pyridine core, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the exploration of new pharmaceutical candidates, particularly in the development of molecules with potential enzymatic inhibitory activity. It is also suited for use in method development and analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use. Specific details on its mechanism of action, solubility, and stability should be determined by the qualified researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N,5-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-3-4-7(9-5-6)12(10,11)8-2/h3-5,8H,1-2H3

InChI Key

OQRSUGPWLPZONN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

Advanced Synthetic Methodologies for N,5 Dimethylpyridine 2 Sulfonamide and Its Analogues

Classical Approaches to Sulfonamide Moiety Formation within the Pyridine (B92270) Scaffold

Traditional methods for the synthesis of pyridine sulfonamides have long been established, primarily relying on the reaction of activated sulfonyl species with amines.

A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and an amine. cbijournal.com In the context of N,5-dimethylpyridine-2-sulfonamide, this involves the reaction of 5-methylpyridine-2-sulfonyl chloride with methylamine (B109427). This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

The required pyridine-2-sulfonyl chloride can be generated from the corresponding disulfide, 2,2′-dipyridyl disulfide, by treatment with chlorine or bromine. chemicalbook.com Alternatively, it can be prepared from sodium 2-pyridinesulfinate by reaction with N-chlorosuccinimide. chemicalbook.com

A variety of amines can be employed in this reaction, including primary and secondary amines, to produce a diverse range of N-substituted pyridine sulfonamides. rsc.org The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, the sulfonylation of various amines has been shown to proceed efficiently under microwave-assisted, solvent-free conditions. rsc.org

Reactant 1Reactant 2ProductConditions
5-methylpyridine-2-sulfonyl chlorideMethylamineThis compoundBase (e.g., pyridine)
Pyridine-2-sulfonyl chlorideAnilineN-phenylpyridine-2-sulfonamidePyridine, 0-25 °C cbijournal.com
Substituted benzene (B151609) sulfonyl chloridesN-isopropyl-4-methylpyridine-2,6-diamineSubstituted N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamidesDichloromethane, room temperature eurjchem.com

Sulfur-nitrogen (S-N) coupling reactions provide an alternative route to sulfonamides, often avoiding the need for pre-formed sulfonyl chlorides. These methods typically involve the coupling of a sulfur-containing component with an amine. One such approach involves the reaction of pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to form 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can then react with amines to yield the desired sulfonamides. researchgate.net

Another strategy involves the use of magnesium amides (R2NMgCl·LiCl) for the amination of pyridine-2-sulfonic acids. researchgate.net This transition-metal-free method allows for the conversion of various cyclic and acyclic amines into the corresponding sulfonamides. researchgate.net

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. researchgate.net For the synthesis of sulfonamides, one-pot procedures often involve the in situ generation of a reactive sulfonyl intermediate that is immediately trapped by an amine.

A convenient one-pot method for the synthesis of sulfonamides from thiols or disulfides has been developed using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidizing agent. researchgate.net In this process, the thiol or disulfide is oxidized to the corresponding sulfonyl chloride in situ, which then reacts with an amine present in the same reaction vessel to afford the sulfonamide. researchgate.net This approach streamlines the synthesis by eliminating the need to isolate the often-unstable sulfonyl chloride intermediate.

The development of one-pot, two-step processes for creating complex molecules, such as pyrrole (B145914) compounds from 2,5-dimethylfuran, highlights the potential for similar streamlined syntheses in the field of pyridine sulfonamides. mdpi.com

Modern and Sustainable Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for constructing sulfonamides. These modern protocols often utilize metal catalysis and mechanochemistry to achieve their goals.

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds, which are central to the synthesis of sulfonamides.

Copper-Catalyzed Syntheses: Copper catalysis has been extensively investigated for the synthesis of sulfonamides due to its low cost and versatile reactivity. dntb.gov.ua Copper-based systems can effectively catalyze the sulfonylation of various organic molecules. dntb.gov.ua For instance, copper catalysts have been employed in the coupling of primary sulfonamides with a variety of halogenated heterocyclic compounds, including 2-heteroaryl halides. acs.org

Recent research has demonstrated the use of synergetic photoredox and copper catalysis for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method shows good functional group compatibility and is applicable to a broad range of substrates, including electron-deficient amines. acs.org Another copper-catalyzed approach involves a three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) to produce sulfonamides in good to excellent yields. rsc.org

Catalyst SystemReactantsProduct TypeKey Features
Photoredox/CopperAryl radical precursors, amines, SO2 sourceAryl sulfonamidesRoom temperature, good functional group tolerance acs.org
CopperArylboronic acids, nitroarenes, potassium metabisulfiteAryl sulfonamidesGood to excellent yields, broad substrate scope rsc.org
CuI/N,N'-dimethylethylenediamineSulfonamides, vinyl halidesHeterocyclic enaminesEfficient synthesis of 5-, 6-, 7-, and 8-membered rings nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysis is another cornerstone of modern cross-coupling chemistry and has been successfully applied to the synthesis of sulfonamides. Palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles provides a mild and convenient route to N-acylsulfonamides. acs.org

More recently, palladium-catalyzed cross-coupling reactions using pyridyl sulfinates as nucleophilic coupling partners have been developed. rsc.orgsigmaaldrich.com This approach has proven to be highly effective for the formation of carbon-carbon bonds with pyridine rings, a reaction that is often challenging with traditional Suzuki-Miyaura cross-coupling. rsc.org While this method focuses on C-C bond formation, the underlying principle of using sulfinate-derived species in palladium catalysis could potentially be adapted for S-N bond formation to create sulfonamides.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in sustainable chemistry. This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-based methods.

While specific examples of the mechanochemical synthesis of this compound are not yet widely reported, the general principles of mechanochemistry have been applied to the synthesis of sulfonamides. For instance, the sulfonylation of amines has been achieved under microwave-assisted, solvent-free conditions, which shares the green chemistry principles of mechanosynthesis. rsc.org The activation of sulfonyl chlorides by microwave irradiation facilitates the nucleophilic attack by the amine, leading to rapid formation of the sulfonamide product. rsc.org The extension of these principles to ball-milling and other mechanochemical techniques represents a promising avenue for the future synthesis of pyridine sulfonamides in a more sustainable manner.

Electrochemical Synthesis Methods for Sulfonamide Formation

Electrochemical synthesis has emerged as a powerful and environmentally benign approach for the formation of sulfonamides. nih.gov This method utilizes electricity to drive chemical transformations, often eliminating the need for harsh reagents and reducing waste. nih.govrsc.org

A noteworthy electrochemical method involves the direct coupling of (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov In this process, the direct anodic oxidation of an aromatic compound initiates the reaction, which is followed by a nucleophilic attack of an amidosulfinate intermediate. nih.gov This amidosulfinate serves a dual purpose, acting as both a reactant and a supporting electrolyte. nih.gov The use of boron-doped diamond (BDD) electrodes has been shown to facilitate the selective formation of sulfonamides with yields reaching up to 85%. nih.gov This metal-free approach is significant as it allows for the direct introduction of a sulfonamide group to a non-prefunctionalized aromatic compound. nih.gov

Another innovative electrochemical approach is the oxidative coupling of thiols and amines. nih.gov This method is completely driven by electricity and does not require any sacrificial reagents or additional catalysts. nih.gov The reaction can be completed in as little as five minutes, with hydrogen gas as the only byproduct. nih.gov The mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide (B3320178) intermediate, ultimately leading to the sulfonamide. nih.gov

Furthermore, the electrochemical oxidation of sodium arylsulfinates in the presence of primary or secondary amines provides another route to sulfonamides. rsc.org This method is advantageous as it utilizes stable and inexpensive starting materials. rsc.org The reaction is carried out in an aqueous electrolyte using a graphite (B72142) powder macroelectrode, and the supporting electrolyte can be recycled, minimizing waste. rsc.org

Recent advancements have also demonstrated the electrochemical multicomponent synthesis of sulfonamides in a continuous flow system. kit.edu This single-pass flow method employs an undivided cell with either a boron-doped diamond or glassy carbon anode and avoids the need for less atom-economic sulfur dioxide surrogates by using SO₂ stock solutions. kit.edu The in-situ generation of amidosulfinates, which also function as the supporting electrolyte, is a key feature of this protocol, which has demonstrated isolated yields of up to 92%. kit.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance sustainability. sci-hub.se Key strategies include the use of environmentally benign solvents like water, catalyst-free reactions, and solvent-free conditions. sci-hub.sersc.orgrsc.org

One facile and environmentally friendly method for sulfonamide synthesis involves the reaction of amino compounds and arylsulfonyl chlorides in an aqueous medium under dynamic pH control. rsc.org This approach uses equimolar amounts of the reactants and avoids the use of organic bases. rsc.org Product isolation is simplified to a mere filtration step after acidification, often yielding products of excellent purity without the need for further purification. rsc.org

Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se Mechanochemistry, which involves reactions in a ball mill, offers another solvent-free approach. rsc.org A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method is not only solvent-free but also utilizes cost-effective and environmentally friendly reagents. rsc.org

The use of water as a solvent is a cornerstone of green sulfonamide synthesis. sci-hub.se The synthesis of sulfonamide derivatives from tosyl chloride and amino acids has been demonstrated in water with sodium carbonate as a base, resulting in high yields. sci-hub.se Similarly, the reaction of gabapentin (B195806) with sulfonyl chlorides in water with a base also exemplifies a green synthetic route. sci-hub.se

Furthermore, the development of recyclable catalysts, such as magnetite-immobilized nano-ruthenium, for the direct coupling of sulfonamides and alcohols represents a significant advancement. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for easy separation and reuse. acs.org

Regioselective Synthesis and Functional Group Tolerance Studies

Achieving regioselectivity and ensuring tolerance to a wide range of functional groups are critical challenges in the synthesis of complex molecules like this compound.

Recent synthetic methods have shown remarkable functional group tolerance. For instance, a copper-catalyzed synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate has demonstrated broad scope and tolerance for various functional groups. nih.gov Similarly, an NH₄I-mediated synthesis of sulfonamides from sodium sulfinates and amines is compatible with both aromatic and aliphatic amines and tolerates a wide array of functional groups. nih.gov

A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed aromatic decarboxylative halosulfonylation has been developed. acs.org This method is notable for its tolerance of both electron-deficient and electron-rich acids, as well as ortho-substituted substrates. acs.org It has been successfully applied to the synthesis of primary, secondary, tertiary, and anilinic sulfonamides. acs.org

The synthesis of pyridine-2-sulfonyl chlorides, key intermediates for compounds like this compound, can be achieved through the NaClO₂-mediated oxidative chlorination of pyridine-2-thiols in water. researchgate.net This method allows for easy purification and the subsequent condensation with amines to form the desired sulfonamides. researchgate.net

Electrochemical methods also offer excellent regioselectivity. An electrochemical three-component reaction has been developed for the synthesis of polysubstituted 2,5-dihydrofuran-fused spiropyrimidines, demonstrating high regio- and diastereoselectivity. rsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to ensure the final product's purity. The crystalline nature of many sulfonamides facilitates their purification. wikipedia.org

A common and straightforward purification method involves recrystallization. researchgate.neteurjchem.com For instance, after the synthesis of pyridine-based sulfonamides, the resulting solid product can be collected and recrystallized from a solvent mixture like ethanol (B145695) and water to obtain the pure compound. eurjchem.com

In many modern synthetic protocols, particularly those designed with green chemistry principles in mind, the workup and purification are significantly simplified. In an aqueous synthesis of sulfonamides, isolation of the product can be as simple as filtration after acidification of the reaction mixture, often yielding a product of high purity without the need for chromatographic purification. rsc.org

For syntheses involving magnetic nanocatalysts, the catalyst can be easily removed from the reaction mixture using an external magnet. nih.gov The product can then be dissolved in a suitable solvent like hot ethanol, and further purified by techniques such as thin-layer chromatography (TLC). nih.gov

Extraction is another common purification technique. Following the synthesis of azaarenesulfonyl chlorides, for example, purification can be achieved by simple extraction and concentration. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of N,5 Dimethylpyridine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N,5-dimethylpyridine-2-sulfonamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) in a solvent like CDCl₃ would be:

Pyridine (B92270) Ring Protons: The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublets of doublets) would be determined by their positions relative to the nitrogen atom and the two substituents.

N-Methyl Protons: The protons of the N-methyl group (N-CH₃) attached to the sulfonamide would likely appear as a singlet in the range of δ 2.5-3.5 ppm.

C5-Methyl Protons: The protons of the methyl group at the C5 position of the pyridine ring (C-CH₃) would also produce a singlet, expected to be in the aromatic methyl region of δ 2.3-2.6 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H3Predicted downfieldDoublet
Pyridine-H4Predicted downfieldDoublet of Doublets
Pyridine-H6Predicted downfieldDoublet
N-CH₃2.5 - 3.5Singlet
C5-CH₃2.3 - 2.6Singlet

Note: The exact chemical shifts are predictive and would need experimental verification.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection) experiment would further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen and the sulfonamide group would be the most downfield.

N-Methyl Carbon: The carbon of the N-methyl group would be expected in the range of δ 30-40 ppm.

C5-Methyl Carbon: The carbon of the C5-methyl group would appear in the aliphatic region, typically around δ 15-25 ppm.

Sulfonamide Carbon (C2): The carbon atom of the pyridine ring attached to the sulfonamide group would be significantly deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Carbon Type (from DEPTQ)
C2 (Pyridine)Predicted downfieldQuaternary
C3 (Pyridine)Predicted aromatic regionCH
C4 (Pyridine)Predicted aromatic regionCH
C5 (Pyridine)Predicted aromatic regionQuaternary
C6 (Pyridine)Predicted downfieldCH
N-CH₃30 - 40CH₃
C5-CH₃15 - 25CH₃

Note: The exact chemical shifts are predictive and would need experimental verification.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, for instance, correlating the N-methyl protons to the sulfonamide-bearing carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the pyridine ring.

Solid-state NMR could provide valuable information about the crystalline structure, polymorphism, and intermolecular interactions of this compound in its solid form. This technique is particularly useful for studying the hydrogen bonding network involving the sulfonamide group.

Vibrational Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric stretching~1350-1320
Sulfonamide (SO₂)Symmetric stretching~1160-1140
C=N, C=C (Pyridine ring)Stretching~1600-1450
C-H (Aromatic)Stretching~3100-3000
C-H (Aliphatic - CH₃)Stretching~2960-2850
S-NStretching~950-900

Raman Spectroscopy for Complementary Vibrational Analysis

While specific Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its constituent functional groups. Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a valuable complement to infrared (IR) spectroscopy, particularly for symmetric non-polar bonds and for analysis in aqueous solutions.

Key expected Raman bands for this compound would include:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic Raman bands. Strong, sharp bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹ corresponding to the ring "breathing" modes. researchgate.net Other quadrant and semi-circle stretching modes would appear in the 1300-1650 cm⁻¹ region. The substitution pattern on the ring will influence the precise frequencies of these modes.

Sulfonamide Group Vibrations: The S-N stretching vibration is expected in the 830-940 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear around 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. These bands are often strong in Raman spectra.

C-H and N-H Vibrations: Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would also be present in the 2850-3000 cm⁻¹ range. The N-H stretching of the secondary sulfonamide would appear as a broad band, typically in the 3200-3400 cm⁻¹ region.

S-C Bond Vibration: The stretching vibration of the S-C bond connecting the sulfonyl group to the pyridine ring would be expected in the 650-750 cm⁻¹ range.

The analysis of these characteristic peaks allows for confirmation of the presence of the key functional moieties within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental formula of a compound. nih.govmdpi.com For this compound, with the molecular formula C₇H₁₀N₂O₂S, the theoretical monoisotopic mass can be calculated. This precise mass allows for unambiguous identification and differentiation from other compounds with the same nominal mass.

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, which is critical for structural confirmation in pharmaceutical and chemical research. nih.gov

Table 1: Theoretical Exact Mass of this compound This is a theoretical value calculated based on the elemental composition.

Molecular Formula Isotope Theoretical Monoisotopic Mass (Da)

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which acts as a molecular fingerprint and helps to confirm its structure. nih.gov Aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.gov

For this compound, the protonated molecule [M+H]⁺ would have an m/z of 187. The expected fragmentation would involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a 5-methylpyridine-2-sulfonyl cation at m/z 171 and the loss of a neutral methylamine (B109427) fragment.

Cleavage of the C-S bond: Scission of the bond between the pyridine ring and the sulfur atom would result in a protonated 5-methylpyridine fragment at m/z 94.

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for aromatic sulfonamides involves the elimination of SO₂ (64 Da) from the parent ion or a primary fragment ion. nih.gov This would lead to a fragment ion at m/z 123 ([M+H - SO₂]⁺).

Fragments of the Pyridine Ring: Further fragmentation of the pyridine-containing ions would yield characteristic ions, such as the loss of HCN.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents a hypothetical fragmentation pattern based on established principles for sulfonamide compounds.

m/z (relative intensity) Proposed Ion Structure Fragmentation Pathway
187 [C₇H₁₀N₂O₂S + H]⁺ Parent Ion [M+H]⁺
171 [C₆H₆NO₂S]⁺ [M+H - NH₂CH₃]⁺
123 [C₇H₁₀N₂]⁺ [M+H - SO₂]⁺

X-ray Crystallography for Solid-State Molecular Structure

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted pyridine sulfonamides and aromatic sulfonamides, allows for a detailed prediction of its solid-state molecular geometry and intermolecular interactions. acs.orgconicet.gov.ar

X-ray crystallography would provide precise measurements of the covalent bond lengths, the angles between these bonds, and the torsion angles that define the molecule's conformation. Based on data from analogous sulfonamide structures, the following geometric parameters can be anticipated. conicet.gov.ar

Table 3: Predicted Bond Lengths for this compound Values are based on typical bond lengths found in similar crystalline sulfonamide structures.

Bond Expected Length (Å)
S=O 1.43 - 1.44
S-N 1.61 - 1.63
S-C (pyridine) 1.76 - 1.78
C-N (pyridine) 1.33 - 1.35

Table 4: Predicted Bond Angles for this compound Values are based on typical bond angles found in similar crystalline sulfonamide structures.

Angle Expected Value (°)
O-S-O 118 - 120
O-S-N 106 - 108
O-S-C 107 - 109
N-S-C 106 - 108

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonds. nih.gov The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). researchgate.net

N-H···O=S Hydrogen Bonds: The most common and robust interaction in sulfonamide crystals is the hydrogen bond between the N-H of one molecule and a sulfonyl oxygen of a neighboring molecule. This interaction often leads to the formation of dimers or extended chains. acs.org

N-H···N (pyridine) Hydrogen Bonds: It is also possible for the sulfonamide N-H to form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This has been observed in similar structures like 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, where N-H···N interactions form dimeric R₂²(8) ring motifs. nih.govresearchgate.net

Table 5: Potential Intermolecular Hydrogen Bonds in Crystalline this compound

Donor (D) Hydrogen (H) Acceptor (A) Interaction Type
N (sulfonamide) H O (sulfonyl) Strong H-bond; forms chains/dimers
N (sulfonamide) H N (pyridine) Strong H-bond; forms dimers
C (pyridine) H O (sulfonyl) Weak H-bond; stabilizes packing

Conformational Analysis in the Crystalline State

A definitive conformational analysis of this compound in the crystalline state is currently hindered by the absence of its published crystal structure in publicly accessible crystallographic databases. As a result, precise, experimentally determined data on bond lengths, bond angles, and torsion angles for this specific molecule are not available. However, a scientifically robust understanding of its likely solid-state conformation can be inferred by examining the crystal structures of closely related sulfonamide and substituted pyridine derivatives.

In the case of this compound, the key conformational features would be the orientation of the sulfonamide group relative to the pyridine ring and the spatial arrangement of the N-methyl group. Analysis of various sulfonamide crystal structures reveals that the geometry around the sulfur atom is typically a distorted tetrahedron.

A study on N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a molecule with a similar sulfonamide linkage to a heterocyclic ring, revealed a C-N-S-C torsion angle of 79.0 (2)°. conicet.gov.ar This indicates a significant twist between the pyrimidine (B1678525) and phenyl rings, with a dihedral angle of 63.07 (7)°. conicet.gov.ar This preference for a non-planar arrangement is a common feature in sulfonamides and is likely to be observed in this compound as well.

Furthermore, research on a series of benzenesulfonamides has shown that in the absence of ortho substituents, the amino group of the sulfonamide tends to lie perpendicular to the plane of the benzene (B151609) ring. researchgate.net This arrangement is thought to be electronically favorable. Given that the methyl group on the pyridine ring in this compound is at the 5-position, it is unlikely to cause significant steric hindrance that would force a deviation from this perpendicular orientation.

The crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, which shares the 5-methylpyridine core, shows that the pyridine ring and the amide group are nearly coplanar. nih.gov However, the presence of the sulfonyl group in this compound introduces different electronic and steric demands compared to a simple carbonyl group.

Based on these related structures, the expected conformation of this compound in the crystalline state would feature a pyridine ring that is not coplanar with the S-N bond of the sulfonamide group. The torsion angle between the pyridine ring and the sulfonamide group is anticipated to be significant, leading to a twisted conformation.

Table of Expected Torsion Angles based on Related Compounds

Torsion AngleExpected Range (°)Related Compound ExampleCitation
C(pyridine)-S-N-C(methyl)70 - 90N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide conicet.gov.ar
Dihedral Angle (Pyridine Ring - Sulfonamide Plane)50 - 70N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide conicet.gov.ar

It is important to emphasize that this analysis is based on analogy, and the actual conformational parameters of this compound in the crystalline state can only be definitively determined through single-crystal X-ray diffraction studies. The packing forces within the crystal lattice, such as hydrogen bonding and van der Waals interactions, will also play a crucial role in dictating the final observed conformation.

Advanced Computational and Theoretical Chemistry Studies of N,5 Dimethylpyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. nih.gov These methods provide precise information about molecular geometry and electronic properties. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.gov The process of geometry optimization involves finding the lowest energy conformation, which corresponds to the most stable structure of the molecule. nih.govnih.gov For N,5-dimethylpyridine-2-sulfonamide, this would involve calculating bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the sulfonamide group, and the methyl substituents.

Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. nih.gov DFT calculations can provide detailed information on atomic charges and orbital compositions. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Data for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Note: Specific energy values for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. researchgate.net The MEP map helps predict how a molecule will interact with other charged species, highlighting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov Typically, red-colored regions indicate negative electrostatic potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites). nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR chemical shifts)

Theoretical calculations can predict various spectroscopic properties of a molecule. nih.gov

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in a UV-Vis spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov Comparing calculated shifts with experimental data can confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey ParameterPredicted Value
IRSO₂ Stretch (cm⁻¹)Data not available
N-H Stretch (cm⁻¹)Data not available
UV-Visλmax (nm)Data not available
¹H NMRPyridine-H (ppm)Data not available
¹³C NMRPyridine-C (ppm)Data not available

Note: Specific predicted spectroscopic data for this compound are not available in published research.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior in a solvent, such as water, under physiological conditions. nih.gov This provides insight into the different shapes the molecule can adopt, their relative stabilities, and the transitions between them, which is information that is often inaccessible through static, gas-phase calculations. researchgate.net

Docking Studies of this compound with Model Receptors (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov Docking studies for this compound would involve placing it into the binding site of a model receptor to predict its binding affinity (often given as a docking score in kcal/mol) and interaction patterns, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov Such non-clinical studies help in the rational design of molecules with potential biological activity by providing a hypothesis about their mechanism of interaction at a molecular level. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound and its analogs, QSPR serves as a predictive tool to estimate various chemical attributes without the need for extensive experimental measurements. These models are particularly valuable in the rational design of novel compounds with desired characteristics.

The development of a QSPR model involves a curated set of molecules, for which a specific property (e.g., solubility, pKa, or a biological activity metric) is known. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic distribution, and lipophilicity. Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to derive an equation that best describes the relationship between the descriptors and the property of interest.

In the context of sulfonamides and pyridine derivatives, QSPR studies have utilized a variety of descriptors to model their properties. researchgate.netnih.gov Topological indices, which are numerical representations of molecular topology, have been successfully used to predict thermal energy, heat capacity, and entropy of sulfonamides. researchgate.net Quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), have also proven to be significant in these models. researchgate.net Furthermore, physicochemical parameters like the acid dissociation constant (pKa) and lipophilicity (often represented by ΔRm values from chromatography) are crucial for modeling the pharmacokinetic behavior of sulfonamides. nih.gov For pyridine derivatives, QSPR studies have also explored the influence of various substituents on their electronic properties and biological activities. researchgate.netnih.gov

For a hypothetical series of this compound analogs, a QSPR model could be developed to predict a key chemical attribute, for instance, its aqueous pKa. The pKa is a critical parameter for sulfonamides, influencing their solubility, absorption, and interaction with biological targets. rsc.org A representative QSPR model might take the following form:

pKa = β₀ + β₁ (Σσ) + β₂ (logP) + β₃ (MV)

Where:

pKa is the predicted acid dissociation constant.

Σσ represents the sum of the Hammett electronic parameters of the substituents on the pyridine ring, quantifying their electron-withdrawing or -donating effects.

logP is the logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity.

MV is the molecular volume, a descriptor of the molecule's size and steric hindrance.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the training set of molecules.

The following table presents hypothetical data for a set of this compound analogs, illustrating the relationship between the molecular descriptors and the predicted pKa.

Table 1: Hypothetical QSPR Data for this compound Analogs

Compound IDSubstituent at C5ΣσlogPMV (ų)Predicted pKa
1 -CH₃0.001.25150.28.50
2 -H-0.070.95140.88.75
3 -Cl0.371.65155.68.10
4 -OCH₃-0.271.10158.99.10
5 -NO₂0.781.05160.17.50

This QSPR model and the accompanying data demonstrate how structural modifications to the this compound scaffold can systematically alter a key chemical attribute like pKa. Such models are instrumental in guiding synthetic efforts towards molecules with optimized properties for specific applications.

Coordination Chemistry and Ligand Properties of N,5 Dimethylpyridine 2 Sulfonamide

N,5-dimethylpyridine-2-sulfonamide as a Ligand in Metal Complexation

This compound possesses multiple potential donor atoms, allowing it to act as a versatile ligand in complexation with various metal ions. The presence of both a pyridine (B92270) ring and a sulfonamide group provides different coordination possibilities, influencing the structure and stability of the resulting metal complexes.

The this compound molecule offers several potential sites for coordination with a metal center. The primary donor atoms are the nitrogen of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group. acs.orgnih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a well-established coordination site for metal ions. researchgate.netresearchgate.net Its lone pair of electrons can readily form a coordinate bond with a metal center. In many complexes involving pyridine-based ligands, the heterocyclic nitrogen atom is a primary point of attachment. nih.govmdpi.com

Sulfonamide Group (Nitrogen and Oxygen): The sulfonamide group (–SO₂NH–) provides additional coordination possibilities. The sulfonamide nitrogen, upon deprotonation, becomes an anionic N-donor, which can form a strong bond with a metal ion. acs.orgacs.org This deprotonation is facilitated by the acidic nature of the sulfonamide proton. acs.org Additionally, the two oxygen atoms of the sulfonyl group (–SO₂–) can act as donor atoms, although their coordinating ability is generally weaker than that of the nitrogen atoms. nih.gov The coordination can occur in a monodentate fashion through one of these sites or in a bidentate fashion, where the ligand chelates to the metal via the pyridine nitrogen and one of the atoms from the sulfonamide group. ijsr.net In some structures, the sulfonamide group can even bridge two metal centers. researchgate.net

The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.govnih.gov For instance, in some complexes, the sulfonamide ligand acts as a monodentate donor through a nitrogen atom, while in others, it may coordinate through both nitrogen and oxygen atoms. nih.gov

The design of metal complexes with this compound is guided by several principles that influence the final structure and properties of the complex. The inherent characteristics of the ligand, such as its steric and electronic properties, play a crucial role.

The geometry of the resulting complex is significantly influenced by the coordination preferences of the metal ion and the denticity of the ligand. For example, a tetrahedral or square planar geometry might be favored for a four-coordinate metal center, while an octahedral geometry is common for six-coordinate metals. nih.govmdpi.com The steric bulk of the methyl group on the pyridine ring at position 5, as well as the substituent on the sulfonamide nitrogen, can influence the approach of the metal ion and the arrangement of other ligands in the coordination sphere. nih.gov

The electronic properties of the pyridine ring and the electron-withdrawing nature of the sulfonamide group can affect the Lewis basicity of the donor atoms and, consequently, the stability of the metal-ligand bonds. The stability of complexes with similar sulfonamide ligands often follows the Irving-Williams series, with copper(II) complexes typically exhibiting high stability. researchgate.net The formation of chelate rings, where the ligand binds to the metal ion at two or more points, can lead to enhanced thermodynamic stability, an effect known as the chelate effect.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, stoichiometry, and stability.

This compound and related sulfonamide ligands can form complexes with a wide range of transition metals. The synthesis typically involves mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. jscimedcentral.com The reaction may require heating or refluxing to facilitate complex formation. ijsr.net

Copper (Cu): Copper(II) complexes of sulfonamide ligands have been extensively studied. These complexes often exhibit square pyramidal or distorted tetrahedral geometries. nih.govgiqimo.com For instance, copper complexes with related sulfonamide ligands have been synthesized and characterized, showing coordination through the sulfonamide nitrogen and other donor atoms. nih.govgiqimo.com

Zinc (Zn): Zinc(II) readily forms complexes with pyridine and sulfonamide-containing ligands. These complexes are often tetrahedral or octahedral. mdpi.comresearchgate.netnih.gov X-ray diffraction studies of zinc complexes with similar ligands have revealed diverse coordination modes, including polymeric structures. researchgate.netrsc.org

Nickel (Ni): Nickel(II) complexes with pyridine-based ligands are common and can adopt various geometries, including square planar and octahedral. nih.govd-nb.infonih.gov The reaction of a nickel salt with a pyridine sulfonamide ligand can lead to the formation of stable, often colored, complexes. acs.org

Cobalt (Co), Iron (Fe), and Manganese (Mn): These first-row transition metals also form complexes with sulfonamide ligands. acs.orgresearchgate.net The oxidation state of the metal and the coordination environment can vary. For example, both Fe(II) and Fe(III) complexes with a tripodal pyridine-sulfonamide ligand have been reported. acs.org

Palladium (Pd) and Vanadium (V): Complexes of palladium and vanadium with sulfonamide-containing ligands have also been synthesized. A vanadium(V) complex with a tripodal pyridine-sulfonamide ligand has been structurally characterized. acs.org

The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic. For bidentate ligands, it is common to find complexes with a 1:2 metal-to-ligand ratio (ML₂). ijsr.netresearchgate.net However, other stoichiometries are also possible depending on the coordination number of the metal and the presence of other co-ligands. nih.gov Job's method of continuous variation is a spectrophotometric technique often used to determine the stoichiometry of complexes in solution. researchgate.net

The stability of the formed complexes is quantified by their stability constants (β). A higher stability constant indicates a more stable complex. For transition metal complexes of sulfonamide drugs, the stability often follows the order: Cu(II) > Ni(II) > Co(II) > Zn(II), which is in agreement with the Irving-Williams series. researchgate.net The stability is influenced by factors such as the basicity of the ligand's donor atoms and the charge of the metal ion.

Numerous crystal structures of transition metal complexes with ligands analogous to this compound have been reported. nih.govmdpi.comacs.orgnih.govgiqimo.com For example, the crystal structure of a copper(II) complex with a pyridine carboxamide ligand revealed a dinuclear structure where the deprotonated amide nitrogen coordinates to the copper centers. rsc.org In another study, a nickel(II) complex with a modified pyridine-based ligand showed a distorted square-planar geometry. nih.gov The solid-state structure of an iron(II) complex with a tripodal pyridine-sulfonamide ligand, [FeII(dpmpsH)Cl₂], confirmed a tripodal coordination around the metal ion. acs.org

These crystallographic studies have shown that the coordination geometry can range from distorted tetrahedral for some Cu(II) and Zn(II) complexes to square-planar for Ni(II) and octahedral for various other transition metals. nih.govresearchgate.netgiqimo.commdpi.com The data obtained from these analyses are crucial for understanding the structure-property relationships of these coordination compounds.

Electrochemical Properties of this compound and its Metal Complexes

The electrochemical behavior of this compound and its metal complexes is of interest for understanding their redox properties and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a common technique used to investigate these properties.

For some copper complexes with pyridine and sulfonamide-like ligands, a quasi-reversible one-electron transfer process is observed. researchgate.net The electrochemical behavior can be complex, and in some cases, multiple redox events corresponding to processes at the metal center or the ligand may be seen.

Complex Type Redox Process Typical Potential Range (vs. Ag/AgCl for Analogues) Electrochemical Behavior
Cu(II) ComplexesCu(II) → Cu(I)-0.2 to -0.6 VQuasi-reversible/Irreversible
Ligand-based reductionsVariableCan be reversible or irreversible

Chemical Reactivity and Derivatization Strategies for N,5 Dimethylpyridine 2 Sulfonamide

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHCH₃) is a key site for derivatization, allowing for modifications that can significantly alter the molecule's physicochemical properties.

The nitrogen atom of the sulfonamide is nucleophilic and can undergo both alkylation and acylation reactions.

N-Alkylation: The introduction of a second alkyl group onto the sulfonamide nitrogen to form a tertiary sulfonamide, N,N,5-trimethylpyridine-2-sulfonamide, can be achieved under various conditions. While specific methods for N,5-dimethylpyridine-2-sulfonamide are not extensively documented, analogous reactions on similar sulfonamides suggest that standard alkylation protocols using an alkyl halide in the presence of a base are effective. For instance, the N-alkylation of related heterocyclic sulfonamides has been successfully carried out using bases like potassium carbonate in a solvent such as DMF. researchgate.netresearchgate.net More advanced, milder methods, such as the use of organohalides under catalyst- and base-free conditions for 2-hydroxypyridines, or employing tetrabutylammonium (B224687) iodide and potassium tert-butoxide, have also been reported for related systems. researchgate.net

N-Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. These reactions are typically performed using acylating agents like acid chlorides or anhydrides. The reactivity can be enhanced by using a catalyst. Chiral pyridine-N-oxides have been employed as efficient nucleophilic organocatalysts for the N-acylative kinetic resolution of related sulfoximines and desymmetrization of sulfonimidamides, suggesting their potential applicability for acylating pyridine (B92270) sulfonamides. nih.govacs.orgrsc.orgacs.org The reaction typically proceeds by activation of the acylating agent by the catalyst, followed by nucleophilic attack from the sulfonamide nitrogen.

Table 1: Representative N-Acylation Reactions of Sulfonamide and Imidamide Analogues

SubstrateAcylating AgentCatalyst/ConditionsProductYield (%)Reference
SulfonimidamideMethyl ChloroformateChiral Pyridine-N-Oxide, Cs₂CO₃, -50°CN-Acylsulfonimidamide84 nih.gov
SulfoximineBenzoyl ChlorideChiral Pyridine-N-Oxide, HCO₂Na, -60°CN-Benzoylsulfoximine46 acs.org
2-AminopyridineChloroacetyl chloride, then p-toluenesulfonyl chlorideZnO, refluxN-(chloroacetyl)-N-(pyridin-2-yl)-4-methylbenzenesulfonamide- researchgate.net

Hydrolysis: The sulfonamide linkage (S-N bond) is generally characterized by high hydrolytic stability, particularly under neutral and alkaline conditions. nih.gov Studies on a wide range of sulfonamides have shown that their hydrolysis in aqueous solutions is typically a slow process, often requiring harsh acidic conditions and elevated temperatures to proceed at a significant rate. nih.govnih.gov For instance, the hydrolysis of various sulfonamide drugs was found to be very slow under typical environmental pH and temperature, with half-lives often exceeding a year. nih.gov However, the cleavage of the sulfonamide bond can be catalyzed. Nanoceria (CeO₂) has been shown to effectively catalyze the hydrolytic cleavage of the S-N bond in different sulfonamide antibiotics under ambient conditions, yielding sulfanilic acid and the corresponding amine. nih.govacs.org It is plausible that the S-N bond in this compound could be cleaved under similar ceria-catalyzed conditions or strong acid catalysis.

Amidation: The term amidation can refer to the formation of an amide bond. In the context of the sulfonamide group, this can be viewed as the N-acylation described previously. Alternatively, it can refer to the replacement of the sulfonamide group with an amide group. A more direct approach to related 2-amidopyridines involves a three-component condensation of pyridine N-oxides, amines, and carboxylic acids, driven by an organophosphorus catalyst. nih.gov This method constructs the 2-amidopyridine structure from different starting materials rather than by modifying a pre-existing sulfonamide. A patent describes the preparation of amides from sulfonamides (e.g., benzenesulfonamide) and oxalyl chloride in the presence of molecular sieves, indicating a potential pathway for converting the sulfonamide into a different amide derivative. google.com

Chemical Modifications of the Pyridine Ring

The pyridine ring itself is a substrate for various chemical transformations, with its reactivity influenced by the existing methyl and sulfonamide substituents.

The pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.govmasterorganicchemistry.com Reactions like nitration or halogenation require vigorous conditions. The substituents on the ring in this compound have opposing effects. The 5-methyl group is an activating, ortho, para-directing group, favoring substitution at positions 4 and 6. libretexts.org Conversely, the 2-sulfonamide group is a deactivating, meta-directing group, which also directs incoming electrophiles to positions 4 and 6. The convergence of these directing effects strongly suggests that position C4 is the most probable site for electrophilic attack. While specific EAS reactions on this compound are not detailed in the literature, radical-based Minisci-type reactions, which are synthetically analogous to EAS for functionalizing electron-deficient heterocycles, are known to favor the C4 position on similarly substituted pyridines, often employing a temporary blocking group on the nitrogen. chemrxiv.org

While the parent compound is not primed for nucleophilic aromatic substitution (SₙAr), its halogenated analogues are excellent substrates for this reaction. The presence of the strongly electron-withdrawing 2-sulfonamide group activates the pyridine ring towards attack by nucleophiles. A halogen, such as bromine, at the C5 position (e.g., in 5-bromo-N,5-dimethylpyridine-2-sulfonamide) could be displaced by strong nucleophiles, although positions activated by the sulfonamide group (C4 and C6) would be more reactive if halogenated. The SₙAr of 2-halopyridines is a well-established method for introducing a wide variety of functional groups. nih.gov For example, 2-sulfonyl pyridines have been developed as tunable, cysteine-reactive electrophiles, where a leaving group at the 2-position is displaced by a thiol nucleophile in an SₙAr reaction. nih.govacs.org This principle can be extended to halogenated derivatives of this compound, allowing for the introduction of amines, alkoxides, and thiols.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Activated Heterocycles

SubstrateNucleophileConditionsProductYield (%)Reference
5-Bromo-1,2,3-triazinePhenolK₂CO₃, CH₃CN5-Phenoxy-1,2,3-triazineHigh acs.orgnih.gov
2-Chloro-3-benzoylpyridineLithium tetramethylpiperidide, then benzoyl chloride-75°C to RT2-Chloro-3-benzoylpyridine95 youtube.com
2,6-DifluoropyridineLDA, then DMF-75°C, then acid quench2,6-Difluoro-3-formylpyridine- youtube.com

Oxidation: The pyridine ring and its alkyl substituents can undergo oxidation. The nitrogen atom of the pyridine can be oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids. The 5-methyl group is also susceptible to oxidation. For the related compound 5-ethyl-2-methylpyridine, oxidation with reagents like nitric acid leads to the formation of nicotinic acid (pyridine-3-carboxylic acid), proceeding through the oxidation of both alkyl groups followed by decarboxylation. wikipedia.orgwikipedia.org A similar oxidation of the 5-methyl group on this compound to a carboxylic acid is a feasible transformation. Biomimetic iron(IV)-oxo complexes have also been shown to oxidize the methyl group of 5-methylcytosine (B146107) derivatives. nih.gov

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638). This transformation typically requires catalytic hydrogenation under pressure with catalysts like rhodium on carbon (Rh/C), palladium, or platinum. organic-chemistry.org Transfer hydrogenation, using hydrogen donors like formic acid or ammonia (B1221849) borane (B79455) in the presence of a catalyst (e.g., RuCl₃ or Rh complexes), offers a milder alternative to high-pressure H₂ gas. organic-chemistry.orgdicp.ac.cn The presence of the electron-withdrawing sulfonamide group is expected to facilitate the reduction of the pyridine ring. The reduction of pyridinium (B92312) salts with sodium borohydride (B1222165) is another common method to yield tetrahydropyridines and, subsequently, piperidines. tandfonline.com

Synthesis of Novel this compound Analogues and Hybrid Molecules

The synthesis of novel analogues and hybrid molecules based on the pyridine-sulfonamide framework is a prominent strategy in medicinal chemistry to explore new therapeutic agents. nih.govmdpi.com This approach involves chemically combining the pyridine-sulfonamide scaffold with other pharmacologically active moieties to create a single hybrid molecule with potentially enhanced or synergistic effects. mdpi.com

Researchers have successfully synthesized a variety of hybrid molecules. For instance, combining the pyridine-sulfonamide core with other heterocyclic systems like pyrazole, thiazole (B1198619), pyrimidine (B1678525), or piperidine has yielded compounds with significant biological activities. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com A common synthetic strategy involves the reaction of a pyridine sulfonyl chloride derivative with various amines, or the coupling of a pyridine-containing amine with a sulfonyl chloride. researchgate.netmdpi.com

One notable area of investigation is the development of pyridine-sulfonamide hybrids as potential inhibitors of enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer progression. nih.gov In one study, a pyridine-sulfonamide hybrid, referred to as Compound VIIb, demonstrated potent inhibition of VEGFR-2 with an IC50 value of 3.6 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov

Another approach involves multi-step synthetic pathways to construct complex molecules. For example, the Biginelli cyclo-condensation reaction has been used to create dihydropyrimidine/sulfonamide hybrids. frontiersin.org This acid-catalyzed reaction involves the condensation of a sulfonamide-containing intermediate with various substituted benzaldehydes and urea (B33335) or thiourea. frontiersin.org Similarly, the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo ketone, is another method used to generate thiazole-containing sulfonamide hybrids. nih.gov

The table below summarizes various strategies for synthesizing pyridine-sulfonamide analogues and hybrids.

Hybrid/Analogue TypeSynthetic StrategyKey ReactantsReference
Pyridine-Sulfonamide HybridsGeneral Sulfonamide SynthesisPyridine Sulfonyl Chloride, Amines nih.govmdpi.com
Triarylpyridine-SulfonamidesMulti-component CyclocondensationAldehyde, Methyl Ketone, Ammonium (B1175870) Acetate (B1210297) nih.gov
Dihydropyrimidine-Sulfonamide HybridsBiginelli ReactionSulfonamide-ketoester, Aldehyde, Urea/Thiourea frontiersin.org
Thiazole-Sulfonamide HybridsHantzsch Thiazole SynthesisThioamide, α-Bromoacetophenone nih.gov
Piperidinyl-Hydrazidoureido SulfonamidesMulti-step synthesis followed by couplingBenzenesulfonamidohydrazide, Isocyanate mdpi.com
Pyrazole-Pyridine-Sulfonamide HybridsN-alkylationPyrazole-pyridine derivative, Chloroacetylated Sulfonamide researchgate.net

These synthetic strategies highlight the modular nature of the pyridine-sulfonamide scaffold, allowing for the systematic modification and introduction of various functional groups to fine-tune the properties of the resulting molecules.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting product outcomes. For the synthesis of complex pyridine-sulfonamide derivatives, multi-step reaction mechanisms are often involved.

A well-documented mechanism is the synthesis of triarylpyridines bearing sulfonamide moieties through a multi-component reaction. nih.gov A plausible mechanism for this transformation involves several key steps: nih.gov

Enolization : A methyl ketone bearing the sulfonamide group is activated by a catalyst and converted to its enolic form. nih.gov

Chalcone (B49325) Formation : The enol form reacts with an activated aldehyde in a Claisen-Schmidt-type condensation to form a chalcone intermediate. nih.govnih.gov

Michael Addition : This chalcone intermediate then undergoes a nucleophilic attack from another molecule of the enolized sulfonamide-ketone, leading to a 1,5-dicarbonyl intermediate. nih.gov

Enamine Formation and Cyclization : Ammonia, typically derived from ammonium acetate, attacks one of the carbonyl groups to form an enamine. This is followed by a series of reactions including tautomerization and an intramolecular nucleophilic attack, leading to the formation of a dihydropyridine (B1217469) ring. nih.gov

Dehydration and Oxidation : The dihydropyridine intermediate then undergoes dehydration and a subsequent oxidation step, sometimes described as a "cooperative vinylogous anomeric-based oxidation" (CVABO), to yield the final aromatic triarylpyridine product. nih.gov

Another important reaction is the Hantzsch thiazole synthesis, used to create thiazole-sulfonamide hybrids. nih.gov The mechanism involves the initial reaction of a thioamide (containing the sulfonamide moiety) with an α-haloketone. This is followed by a cyclization step and subsequent dehydration to form the thiazole ring. nih.gov Intramolecular cyclization of the starting thioureido acid can sometimes be a competing reaction, especially at higher temperatures. nih.gov

These mechanistic insights are vital for the rational design and synthesis of new and complex this compound derivatives, enabling chemists to control the reaction pathways and improve the yields of the desired products.

Exploration of N,5 Dimethylpyridine 2 Sulfonamide in Specific Chemical and Biochemical Research Contexts Non Clinical

Enzyme Binding and Inhibition Studies (Mechanistic and In Vitro Focus)

Investigation of Binding Mechanisms to Target Enzymes (e.g., Dihydropteroate Synthetase, Carbonic Anhydrases)

No published studies were found that investigate the binding mechanism of N,5-dimethylpyridine-2-sulfonamide to Dihydropteroate Synthetase or Carbonic Anhydrases.

Determination of Inhibition Constants (Kᵢ) and Binding Affinities

There is no available data on the inhibition constants (Kᵢ) or binding affinities of this compound for any enzyme targets.

Structure-Activity Relationship (SAR) Studies for Enzyme Interaction Mechanisms

No structure-activity relationship studies focusing on this compound have been reported in the scientific literature.

Molecular Modeling of Enzyme-Ligand Interactions

No molecular modeling or docking studies involving the interaction of this compound with any enzyme have been published.

Applications in Organic Catalysis

This compound as an Organocatalyst Component

There is no evidence in the reviewed literature of this compound being used as a component in organocatalysis.

Role as a Ligand in Homogeneous or Heterogeneous Catalysis

There is no specific information available in the scientific literature detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. Pyridine (B92270) and sulfonamide moieties are present in various ligands used in catalysis, as they can coordinate with metal centers. For instance, pyridine derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. wikipedia.orgnih.gov Similarly, sulfonamide groups can act as coordinating sites. However, research that specifically employs the this compound structure for catalytic purposes has not been identified.

Research into Molecular Probes and Chemical Tools

The development of molecular probes often utilizes fluorophores and binding moieties to detect specific analytes. Sulfonamide-based structures have been incorporated into fluorescent probes for the detection of metal ions and for biological imaging. nih.govnih.gov These probes typically work through mechanisms like photo-induced electron transfer (PET), where the interaction with the target analyte alters the fluorescence properties of the molecule.

Despite the existence of sulfonamide-based probes, there is no published research that specifically describes the synthesis or application of this compound as a molecular probe or chemical tool. The specific electronic and steric properties of this compound would need to be investigated to determine its potential in this area.

Exploratory Studies in Materials Science (e.g., as a monomer or component in coordination polymers)

Coordination polymers are materials formed from metal ions linked by organic ligands. The structure and properties of these materials are highly dependent on the nature of the ligand. Pyridine-containing ligands are extensively used in the construction of coordination polymers due to their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov The sulfonamide group can also participate in coordination and hydrogen bonding, which can influence the final structure of the polymer.

A search for materials science applications of this compound did not yield any results. There are no studies indicating its use as a monomer or component in the synthesis of coordination polymers or other materials. Research in this field has explored other pyridine derivatives and sulfonamides for the creation of new materials with specific properties. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for N,5 Dimethylpyridine 2 Sulfonamide Studies

Development of Advanced Synthetic Strategies for Complex Analogues

The future exploration of N,5-dimethylpyridine-2-sulfonamide is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. While traditional methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, have been foundational, the demand for structurally complex and diverse analogues necessitates a move towards more advanced strategies. eurjchem.comrsc.orgorganic-chemistry.org The synthesis of novel pyridine-based sulfonamide derivatives has been a subject of considerable interest, with various methods being employed to generate compounds with a range of biological activities. eurjchem.comresearchgate.netscite.aiacs.org

Future efforts will likely focus on the development of one-pot synthesis protocols and the use of greener, more sustainable reagents and conditions. thieme-connect.comnih.govresearchgate.net The application of flow chemistry, for instance, offers a pathway to safer, more scalable, and highly optimized synthesis of sulfonamide libraries. acs.orgacs.org Furthermore, the use of novel catalytic systems, including palladium-catalyzed cross-coupling reactions, will enable the construction of previously inaccessible analogues with precisely controlled substitution patterns. rsc.org The creation of combinatorial libraries of related compounds will be instrumental in systematically exploring the structure-property relationships of this class of molecules. core.ac.ukwikipedia.orgfigshare.com

Analogue TypePotential Synthetic ApproachKey AdvantagesRelevant Research Areas
Fluorinated AnaloguesLate-stage fluorination using electrophilic fluorinating agentsEnhanced metabolic stability and altered electronic propertiesMedicinal Chemistry, Materials Science
Chiral AnaloguesAsymmetric catalysis or use of chiral building blocksStereo-specific interactions with biological targets or chiral materialsAsymmetric Synthesis, Chemical Biology
Polycyclic AnaloguesIntramolecular cyclization reactions (e.g., Pictet-Spengler)Rigidified conformations for enhanced selectivityOrganic Synthesis, Drug Design
Macrocyclic AnaloguesRing-closing metathesis (RCM)Unique host-guest properties and conformational constraintsSupramolecular Chemistry, Materials Science

Integration of this compound into Supramolecular Architectures

The inherent directionality and hydrogen-bonding capabilities of the sulfonamide group make this compound an excellent candidate for the construction of well-defined supramolecular assemblies. nih.gov The study of hydrogen-bonding patterns in sulfonamides and pyridine (B92270) sulfonates has revealed a rich variety of motifs that can be exploited in crystal engineering. nih.govresearchgate.netfigshare.comresearchgate.net The pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H group (if present in analogues) can act as a hydrogen bond donor.

Future research in this area will likely explore the use of this compound as a versatile building block for the creation of functional supramolecular materials. This could include the design of porous organic frameworks (POFs) for gas storage and separation, or the development of liquid crystals with novel phase behaviors. The ability to fine-tune the intermolecular interactions through subtle modifications of the this compound scaffold will be key to controlling the properties of these materials. acs.org

Interaction TypePotential Role in Supramolecular AssemblyExample Application
N-H···O=S Hydrogen BondFormation of robust one-dimensional chains or two-dimensional sheetsCrystal engineering of solid-state materials
C-H···O/N Hydrogen BondFine-tuning of crystal packing and stabilization of larger assembliesPolymorph control and design of co-crystals
π-π StackingOrganization of aromatic rings, leading to anisotropic propertiesDevelopment of organic electronic materials
Halogen BondingDirectional interactions for precise control over crystal architectureDesign of functional materials with specific optical or electronic properties

Application of Artificial Intelligence and Machine Learning in Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound is no exception. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have already been successfully applied to sulfonamides to model their biological activities. medwinpublishers.comnih.govjbclinpharm.orgasm.orgresearchgate.net These computational approaches can be extended to predict a wide range of properties for novel this compound analogues, thereby accelerating the discovery of compounds with desired characteristics. nih.govnih.gov

Future research will leverage more advanced AI and ML models, such as deep neural networks and generative models, to navigate the vast chemical space of possible this compound derivatives. github.comnih.gov These models can learn from existing experimental data to predict properties like solubility, and thermal stability, guiding synthetic efforts towards the most promising candidates. acs.orgresearchgate.net This in silico-first approach will not only save time and resources but also has the potential to uncover non-intuitive structure-property relationships. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive Modeling (QSAR/QSPR)Development of models to predict the properties of new analogues based on their chemical structure.Faster identification of lead compounds with desired characteristics.
Generative ModelsCreation of novel molecular structures with optimized properties.Exploration of new and diverse chemical space.
Retrosynthetic AnalysisPrediction of optimal synthetic routes for target molecules.More efficient and cost-effective synthesis of complex analogues.
Virtual ScreeningComputational screening of large libraries of virtual compounds against a specific target.Identification of promising candidates for further experimental investigation.

Exploration of this compound in Bio-conjugation Chemistry (Non-Clinical)

The chemical reactivity of the sulfonamide group, particularly its potential for modification, opens up avenues for the use of this compound in bioconjugation chemistry. acs.orgacs.org In a non-clinical research context, this could involve the development of novel chemical probes and labeling agents. For example, by incorporating a reactive handle into the this compound scaffold, it could be covalently attached to biomolecules such as proteins or nucleic acids.

Future research in this direction could focus on designing this compound derivatives that can act as fluorescent tags for imaging applications or as affinity labels for identifying and studying protein-protein interactions. The stability of the sulfonamide linkage is a key advantage in this context, ensuring the integrity of the conjugate under a range of experimental conditions. youtube.com

Interdisciplinary Research with this compound as a Core Structure

The true potential of this compound will be realized through interdisciplinary research that bridges the traditional boundaries of chemistry, biology, materials science, and computational science. The pyridine sulfonamide scaffold has already shown promise in diverse areas, from the development of novel inhibitors of biological targets to the creation of advanced materials. nih.govmdpi.com

Future collaborations could see synthetic chemists working alongside materials scientists to develop novel polymers and frameworks with tailored properties based on the this compound unit. researchgate.net Similarly, partnerships with computational chemists will be crucial for the predictive design of new analogues with specific functionalities. By serving as a versatile and tunable core structure, this compound has the potential to be at the heart of a wide range of innovative and impactful research projects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.